molecular formula C10H13Cl2NS B1356488 2-(2-Chlorophenyl) thiomorpholine hydrochloride CAS No. 1172888-52-6

2-(2-Chlorophenyl) thiomorpholine hydrochloride

Cat. No.: B1356488
CAS No.: 1172888-52-6
M. Wt: 250.19 g/mol
InChI Key: URFYZGHXGVXXJE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl) thiomorpholine hydrochloride is a sulfur-containing organic compound with the molecular formula C10H13Cl2NS and a molecular weight of 250.19 g/mol.

Preparation Methods

The synthesis of 2-(2-Chlorophenyl) thiomorpholine hydrochloride typically involves the reaction of 2-chlorophenyl isothiocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

2-(2-Chlorophenyl) thiomorpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

2-(2-Chlorophenyl) thiomorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is utilized in biochemical research, particularly in studies involving sulfur-containing compounds.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl) thiomorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Chlorophenyl) thiomorpholine hydrochloride can be compared with other similar compounds, such as:

    2-(3-Pyridinyl)thiomorpholine: This compound has a pyridine ring instead of a chlorophenyl group.

    2-(2-Chloroethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound contains a tetrahydroisoquinoline ring system.

    N-(2,3-Dimethylphenyl)-2-(4-thiomorpholinyl)acetamide hydrochloride: This compound has a different substitution pattern on the phenyl ring.

Properties

IUPAC Name

2-(2-chlorophenyl)thiomorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS.ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFYZGHXGVXXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590003
Record name 2-(2-Chlorophenyl)thiomorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172888-52-6
Record name 2-(2-Chlorophenyl)thiomorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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